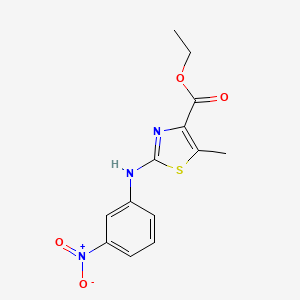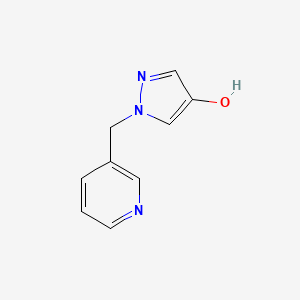
1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol
Übersicht
Beschreibung
“1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol” is a heterocyclic compound . It has a molecular weight of 175.19 g/mol.
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines, a group to which “1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol” belongs, has been extensively studied . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
The molecular structure of “1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol” is characterized by the fusion of a pyrazole and a pyridine ring . Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Wissenschaftliche Forschungsanwendungen
Applications in OLEDs and Phosphorescence
1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol, as part of 3-(1H-Pyrazol-1-yl)pyridine derivatives, is utilized in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). This compound contributes to tuning optoelectronic parameters, thereby improving the efficiency and performance of blue, green, and white PhOLEDs. The modifications in linking modes and conformations of these compounds influence their optoelectronic characteristics, leading to applications in low-voltage, high-efficiency OLEDs (Li, Li, Liu, & Jin, 2016).
Synthesis and Structural Studies
New derivatives of 1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol have been synthesized, showing the compound's versatility in forming different structures. These derivatives exhibit structural features like the 3-hydroxy tautomer, which have been analyzed using X-ray diffraction. Such studies are crucial for understanding the compound's chemical behavior and potential applications in various fields (Wu, Tang, Huang, & Shen, 2012).
Biomedical Applications
The compound's derivatives, specifically Pyrazolo[3,4-b]pyridines, have significant implications in the biomedical field. With over 300,000 described derivatives, these compounds have been studied for their synthetic methods and diverse substituents. The biomedical applications of these compounds span various areas, indicating the potential of 1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol in health and medicine (Donaire-Arias et al., 2022).
Photoreactions and Proton Transfer Studies
Studies have explored the photoreactions and proton transfer mechanisms in compounds containing 1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol derivatives. These include excited-state intramolecular and intermolecular proton transfer, providing insights into the compound's reactivity and potential applications in photochemistry (Vetokhina et al., 2012).
Catalysis and Polymerization
Derivatives of this compound have been used in the synthesis of palladium complexes, which are subsequently applied in small molecule activation and polymerization processes. This highlights the compound's role in catalytic activities and its potential in materials science and industrial applications (Ojwach, Guzei, & Darkwa, 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-5-11-12(7-9)6-8-2-1-3-10-4-8/h1-5,7,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYSIRUUFYLGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415403.png)


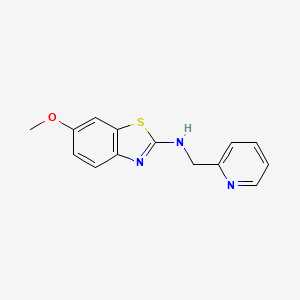
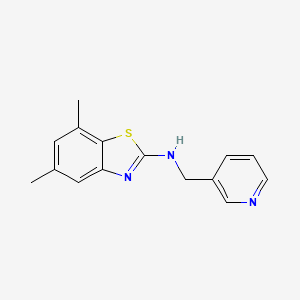
![((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid](/img/structure/B1415412.png)
![[4-(4-methoxyphenyl)-6-oxopyrimidin-1(6{H})-yl]acetic acid](/img/structure/B1415414.png)
![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415417.png)
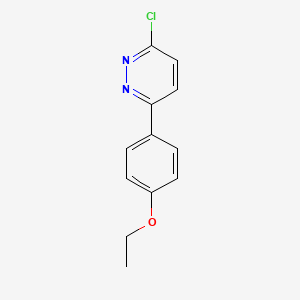
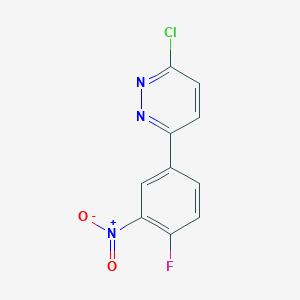
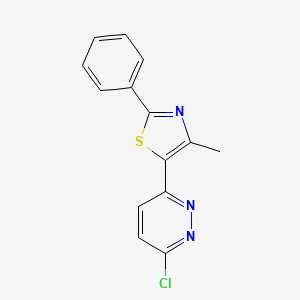

![(2Z)-4-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1415423.png)
